

# 2-Bromopyridine-4-boronic acid CAS number and properties

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## Compound of Interest

Compound Name: **2-Bromopyridine-4-boronic acid**

Cat. No.: **B156932**

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## Technical Guide: 2-Bromopyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromopyridine-4-boronic acid**, a key building block in modern organic synthesis. It details its chemical and physical properties, safety and handling protocols, and its application in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

## Core Properties and Identification

**2-Bromopyridine-4-boronic acid** is a solid, off-white to brown crystalline powder.[1][2] It is a vital reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3][4]

## Chemical and Physical Properties

The fundamental properties of **2-Bromopyridine-4-boronic acid** are summarized in the table below for quick reference.

Property	Value	Citation(s)
CAS Number	458532-94-0	
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BBrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	201.81 g/mol	<a href="#">[5]</a>
Appearance	Off-white to brown crystalline powder, may have a pink hue	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥94.0% (HPLC)	<a href="#">[1]</a>
Melting Point	181-187 °C	<a href="#">[2]</a>
Solubility	Insoluble in water	
Stability	Stable under normal conditions.	<a href="#">[2]</a>

## Structural Information

Identifier	Value	Citation(s)
IUPAC Name	(2-bromopyridin-4-yl)boronic acid	<a href="#">[1]</a>
SMILES	OB(O)C1=CC(Br)=NC=C1	<a href="#">[1]</a>
InChI	1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H	
InChI Key	DFIKFQMGZNTFLI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of **2-Bromopyridine-4-boronic acid** and ensuring laboratory safety.

## Hazard Identification

The compound is classified with the following hazards:

- Harmful if swallowed (H302)[2]
- Causes skin irritation (H315)[2]
- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)[2]

GHS Pictogram	Signal Word
GHS07	Warning

## Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or under a fume hood.[6][7] Avoid breathing dust.[6][7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Wash hands thoroughly after handling.[6][7]
- Storage: Store in a cool, dry, well-ventilated place.[7] Keep the container tightly closed and protect from moisture.[7] For long-term storage, refrigeration is recommended.[2] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

## Applications in Organic Synthesis

**2-Bromopyridine-4-boronic acid** is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4] Boronic acids act as Lewis acids and are key for the transmetalation step in the catalytic cycle.[3]

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of **2-Bromopyridine-4-boronic acid** and its subsequent use in a Suzuki-Miyaura coupling reaction.

These protocols are generalized and may require optimization for specific substrates and scales.

## Protocol 1: Synthesis of 2-Bromopyridine-4-boronic acid

This protocol describes a general method for the synthesis of pyridinylboronic acids via a lithium-halogen exchange from the corresponding bromopyridine.

### Materials:

- 4-Bromo-2-fluoropyridine or similar 2,4-dihalopyridine precursor
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Anhydrous toluene
- Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)
- Argon or Nitrogen gas

### Procedure:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-bromopyridine precursor (1.0 equiv.) and triisopropyl borate (2.0 equiv.) in a mixture of anhydrous toluene and anhydrous THF.
- Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium (1.0 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Borylation: Stir the mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching and Work-up: Once the reaction is complete, slowly warm the mixture to room temperature.
- Quench the reaction by slowly adding concentrated hydrochloric acid.
- Pour the mixture into ice water and adjust the pH to ~8 using a saturated NaHCO<sub>3</sub> solution.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield **2-Bromopyridine-4-boronic acid**.

## Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **2-Bromopyridine-4-boronic acid** with an aryl halide.

### Materials:

- Aryl or heteroaryl halide (e.g., Aryl bromide) (1.0 equiv.)
- **2-Bromopyridine-4-boronic acid** (1.2 equiv.)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 3 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0 equiv.)
- Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

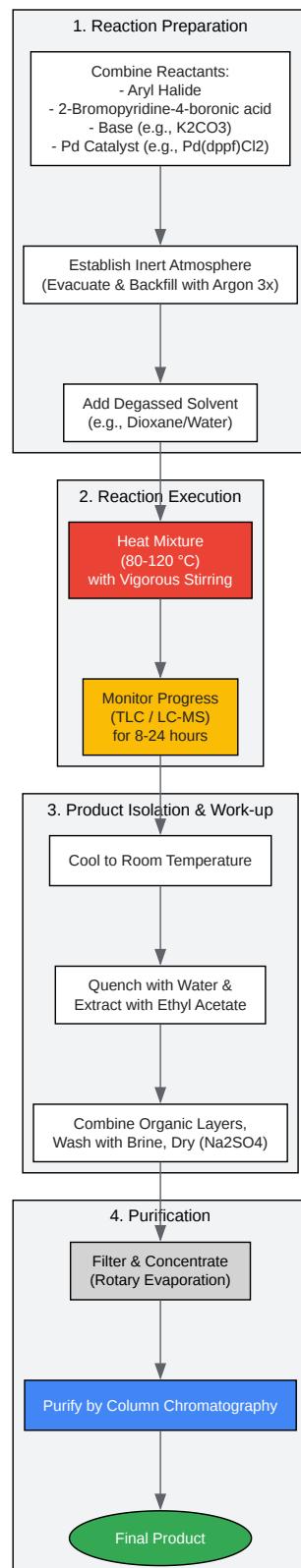
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), **2-Bromopyridine-4-boronic acid** (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (3 mol%).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, and dry over anhydrous  $MgSO_4$  or  $Na_2SO_4$ .
- Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

## Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling reaction detailed in Protocol 2.

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